molecular formula C18H18BrNO3 B2985783 2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate CAS No. 1794778-19-0

2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate

Cat. No.: B2985783
CAS No.: 1794778-19-0
M. Wt: 376.25
InChI Key: DUGAWVMXXSPRPW-UHFFFAOYSA-N
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Description

The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” appears to contain several functional groups. It has a benzyl group, which is a phenyl (benzene) ring attached to a CH2 group, and this benzyl group is substituted with a bromine atom at the 4-position . It also contains an amino group (NH2) and an oxoethyl group (C=O-C), both attached to the same carbon atom. The compound also contains a benzoate ester group, which is a benzene ring substituted with a COO- group, and this benzene ring is further substituted with two methyl groups at the 3- and 4-positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzene rings in the benzyl and benzoate groups are likely to be planar due to the nature of their π-bonding. The bromine atom on the benzyl group is likely to be in the plane of the benzene ring, while the amino and oxoethyl groups could potentially adopt different orientations depending on the specific configuration of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The bromine atom on the benzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction . The amino group could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation. The carbonyl group in the oxoethyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of the polar amino and carbonyl groups and the nonpolar benzene rings could influence its solubility in different solvents. The bromine atom could potentially make the compound denser than similar compounds without halogens .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds exhibit significant photophysical and photochemical properties, making them potent photosensitizers for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Antioxidant Activity : Queiroz, Ferreira, Calhelha, and Estevinho (2007) synthesized new derivatives of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties. These compounds showed potential based on several methods, indicating a promising route for developing novel antioxidants (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Catalysis and Chemical Transformations

  • Catalytic Performance for Organic Synthesis : Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, and Eigner (2018) explored a novel Cu(II) Schiff base complex with significant catalytic activity in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This catalytic method provides a green and efficient approach for the synthesis of complex organic molecules (Ebrahimipour et al., 2018).
  • Aminocarbonylation Reactions : Wan, Alterman, Larhed, and Hallberg (2002) demonstrated that dimethylformamide (DMF) can act as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of p-tolyl bromide. This process highlights DMF's role in facilitating carbon-carbon bond formation, offering a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

Synthesis of Heterocyclic Compounds

  • Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Jin, Wang, Wang, Zhang, and Li (2004) reported an efficient synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media. This method underscores the importance of green chemistry approaches in synthesizing biologically active heterocyclic compounds (Jin et al., 2004).

Future Directions

The study of new compounds like “2-((4-Bromobenzyl)amino)-2-oxoethyl 3,4-dimethylbenzoate” is an important part of chemistry and related fields. Future research could involve studying its synthesis and properties in more detail, investigating its potential biological activity, and exploring its potential uses in various applications .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12-3-6-15(9-13(12)2)18(22)23-11-17(21)20-10-14-4-7-16(19)8-5-14/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGAWVMXXSPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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